(9,10-Dihydroanthracen-9-yl)(dimethyl)phenylsilane
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Overview
Description
(9,10-Dihydroanthracen-9-yl)(dimethyl)phenylsilane is an organosilicon compound that features a phenylsilane group attached to a 9,10-dihydroanthracene moiety
Preparation Methods
The synthesis of (9,10-Dihydroanthracen-9-yl)(dimethyl)phenylsilane can be achieved through several methods. One common approach involves the coupling of benzyl chloride with aluminium chloride as a catalyst . Another method includes the reduction of anthracene using sodium/ethanol or magnesium . These methods provide efficient routes to obtain the desired compound with high purity.
Chemical Reactions Analysis
(9,10-Dihydroanthracen-9-yl)(dimethyl)phenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anthracene derivatives.
Reduction: It can be reduced using reagents like sodium/ethanol or magnesium.
Substitution: The phenylsilane group can undergo substitution reactions with various electrophiles.
Common reagents used in these reactions include molecular oxygen, activated carbon, and aluminium chloride . The major products formed from these reactions are typically anthracene derivatives and substituted phenylsilane compounds.
Scientific Research Applications
(9,10-Dihydroanthracen-9-yl)(dimethyl)phenylsilane has several applications in scientific research:
Chemistry: It is used as a hydrogen donor in transfer hydrogenation reactions.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a precursor for various chemical reactions.
Mechanism of Action
The mechanism of action of (9,10-Dihydroanthracen-9-yl)(dimethyl)phenylsilane involves its ability to donate hydrogen atoms in chemical reactions. This property makes it an effective hydrogen donor in transfer hydrogenation processes . The molecular targets and pathways involved in its action are primarily related to its interaction with hydrogen acceptors and catalysts.
Comparison with Similar Compounds
(9,10-Dihydroanthracen-9-yl)(dimethyl)phenylsilane can be compared with other similar compounds such as:
9,10-Dihydroanthracene: A simpler compound without the phenylsilane group.
9,10-Dimethylanthracene: Contains methyl groups instead of the phenylsilane group.
9,10-Dihydroxyanthracene: Features hydroxyl groups instead of the phenylsilane group.
The uniqueness of this compound lies in its combination of the 9,10-dihydroanthracene moiety with the phenylsilane group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
90455-67-7 |
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Molecular Formula |
C22H22Si |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
9,10-dihydroanthracen-9-yl-dimethyl-phenylsilane |
InChI |
InChI=1S/C22H22Si/c1-23(2,19-12-4-3-5-13-19)22-20-14-8-6-10-17(20)16-18-11-7-9-15-21(18)22/h3-15,22H,16H2,1-2H3 |
InChI Key |
VIJIFWPNMWWALW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1C2=CC=CC=C2CC3=CC=CC=C13)C4=CC=CC=C4 |
Origin of Product |
United States |
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